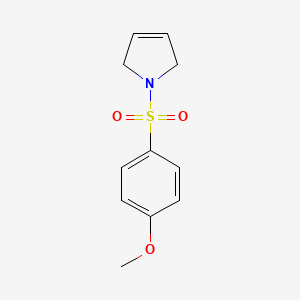

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by the presence of a methoxybenzene group attached to a sulfonyl-2,5-dihydropyrrole structure. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole typically involves the reaction of 2,5-dihydropyrrole with 4-methoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antiviral Activity

The compound has shown promise as an anti-HIV agent , functioning as a key building block in the synthesis of new antiviral drugs. Its sulfonyl group enhances electrophilicity, making it suitable for nucleophilic attack reactions that are critical in drug development.

Enzyme Inhibition Studies

Research indicates that 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole can interact with various biological targets, including enzymes and receptors. Studies focusing on its binding affinity could elucidate its pharmacological profile and identify potential therapeutic uses.

Case Study: Synthesis of Pyrrolidine Derivatives

A study highlighted the use of this compound in the enantioselective construction of pyrrolidines via palladium-catalyzed reactions. The incorporation of the sulfonyl group was critical for achieving desired reaction outcomes, showcasing the compound's utility in asymmetric synthesis .

Organic Synthesis

Synthetic Versatility

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating complex molecular architectures. The presence of the methoxy group enhances its lipophilicity compared to other sulfonyl derivatives, influencing both solubility and reactivity.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that the unique substituents on this compound significantly affect its chemical behavior. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-Dihydropyrrole | Five-membered ring with two nitrogen atoms | Basic structure without sulfonyl group |

| 1-(Phenylsulfonyl)-2,5-dihydropyrrole | Sulfonyl group attached to phenyl | Different substituent affecting reactivity |

| 1-(4-Chlorobenzene)sulfonyl-2,5-dihydropyrrole | Chlorine substituent instead of methoxy | Potentially different biological activity |

| 1-(4-Nitrobenzene)sulfonyl-2,5-dihydropyrrole | Nitro group may enhance electrophilicity | Offers different reactivity profiles |

This table illustrates how variations in substituents can lead to differing reactivity and biological activity profiles among related compounds.

Potential for Further Research

Further investigations into the applications of this compound could explore:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.

- Therapeutic Applications : Expanding research into other therapeutic areas beyond antiviral applications, such as anticancer or anti-inflammatory uses.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs associated with its production.

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparación Con Compuestos Similares

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole can be compared with other similar compounds such as:

1-(4-Methylbenzene)sulfonyl-2,5-dihydropyrrole: Similar structure but with a methyl group instead of a methoxy group.

1-(4-Chlorobenzene)sulfonyl-2,5-dihydropyrrole: Contains a chlorine atom in place of the methoxy group.

1-(4-Nitrobenzene)sulfonyl-2,5-dihydropyrrole: Features a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and interactions with other molecules .

Actividad Biológica

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a sulfonyl group attached to a dihydropyrrole ring, which contributes to its potential as an anti-HIV agent and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's structure consists of:

- Dihydropyrrole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Sulfonyl Group : Attached to one of the carbon atoms in the ring.

- Methoxybenzene Group : A benzene ring with a methoxy group (OCH₃) at the para position linked to the sulfur atom.

This structure allows for potential hydrogen bonding interactions, enhancing its biological activity.

Anti-HIV Activity

This compound has been identified as an anti-HIV agent . Its mechanism involves acting as a protecting group for various nitrogen functions, which may enhance the stability and efficacy of other antiviral compounds when used in combination therapies .

Anticancer Properties

A related compound, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), demonstrates potent anticancer activity. It has shown effectiveness against resistant cancer cell lines by:

- Inhibiting tubulin assembly, which is crucial for cell division.

- Inducing apoptosis through caspase activation and mitochondrial pathways.

- Causing cell cycle arrest in the G2/M phase .

These findings suggest that similar sulfonamide derivatives may exhibit comparable anticancer effects.

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Microtubule Assembly : The binding to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Caspase Cascade Activation : The activation of caspases leads to programmed cell death, making these compounds potential candidates for cancer therapy.

Summary of Biological Activities

Study on J30's Anticancer Effects

In a study assessing J30's effects on cancer cells:

- Cell Lines Used : Various resistant and non-resistant cancer cell lines were tested.

- Results : J30 significantly inhibited tumor growth in xenograft models in NOD/scid mice. It demonstrated efficacy even against drug-resistant strains, indicating its potential as a broad-spectrum chemotherapeutic agent .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPHBBKGTWCFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.